molecular formula C22H17N3O3S B2421749 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide CAS No. 946306-03-2

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2421749
CAS No.: 946306-03-2
M. Wt: 403.46
InChI Key: NGRJWWPNBJUYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms. It combines a thiazolopyrimidine ring system with a xanthene ring system linked by a carboxamide group. This unique structure offers potential for diverse applications in scientific research, including drug discovery and catalysis.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-12-11-29-22-23-13(2)19(21(27)25(12)22)24-20(26)18-14-7-3-5-9-16(14)28-17-10-6-4-8-15(17)18/h3-11,18H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRJWWPNBJUYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane

Industrial Production Methods

Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, reduction could produce amines or alcohols, and substitution reactions could introduce various functional groups onto the thiazolopyrimidine or xanthene rings.

Scientific Research Applications

Research indicates that N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in preclinical models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Neuroprotective Properties : Evidence suggests that it may protect neuronal cells from oxidative stress and excitotoxicity, possibly through the modulation of calcium homeostasis and antioxidant pathways.

Case Studies

Several studies have explored the biological effects of this compound:

Study on Cancer Cell Lines

  • Objective : To evaluate the anticancer effects on human breast cancer cell lines.
  • Findings : The compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies revealed induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Study

  • Objective : To assess the anti-inflammatory potential in a murine model of acute inflammation.
  • Findings : Treatment with the compound resulted in a marked reduction in paw edema and decreased levels of inflammatory markers.

Neuroprotection Assessment

  • Objective : To investigate neuroprotective effects in a model of oxidative stress.
  • Findings : The compound significantly reduced neuronal cell death and improved viability in cultures exposed to oxidative agents.

Mechanism of Action

The mechanism of action for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide is not well-documented due to limited research. its structure suggests it could interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could influence various molecular pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidine Derivatives: Known for their biological activities, including antimicrobial and anticancer properties.

    Xanthene Derivatives: Used in fluorescent dyes and as intermediates in organic synthesis.

Uniqueness

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide is unique due to its combination of thiazolopyrimidine and xanthene ring systems.

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential based on available research findings.

Chemical Structure and Synthesis

The compound features a thiazolopyrimidine ring fused with a xanthene backbone, which contributes to its unique pharmacological properties. The synthesis typically involves multi-step organic reactions that include the formation of the thiazolopyrimidine core followed by coupling with the xanthene derivative. Key synthetic routes may involve:

  • Formation of Thiazolopyrimidine : Utilizing readily available precursors and controlled reaction conditions.
  • Coupling Reaction : Linking the thiazolopyrimidine with the xanthene moiety, often facilitated by coupling agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazolopyrimidine ring can engage in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity to biological targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Modulation of Receptor Activity : It could act as an allosteric modulator or antagonist for certain receptors.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazolopyrimidine compounds exhibit significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
5fMycobacterium smegmatis50 μg/mL
4gStaphylococcus aureusLower than Ciprofloxacin

These findings suggest that modifications in the side chains significantly affect antimicrobial potency.

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound may also exhibit cytotoxic effects against cancer cell lines. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Study on Antibacterial Properties : A comparative analysis showed that compounds similar to this compound had superior activity against resistant bacterial strains compared to traditional antibiotics like ciprofloxacin .
  • Anticancer Evaluation : In vitro assays revealed that certain derivatives could inhibit proliferation in cancer cell lines through mechanisms involving apoptosis and modulation of signaling pathways related to cell survival .

Q & A

Q. What synthetic methodologies are optimal for preparing thiazolo[3,2-a]pyrimidine derivatives, and how can reaction conditions be optimized?

Methodological Answer: Thiazolo[3,2-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, refluxing precursors like substituted pyrimidines with chloroacetic acid and aldehydes in glacial acetic acid/acetic anhydride (1:1) under catalytic sodium acetate yields fused thiazolo-pyrimidine scaffolds. Recrystallization from ethyl acetate-ethanol (3:2) improves purity and crystallinity . Key parameters include:

  • Reaction Time : 8–10 hours for complete cyclization.
  • Temperature : Maintain reflux conditions (~120°C) to prevent side reactions.
  • Catalyst : Sodium acetate enhances reaction efficiency by deprotonating intermediates.

Q. How can the molecular conformation and crystal packing of thiazolo[3,2-a]pyrimidine derivatives be analyzed?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for determining conformation and intermolecular interactions. For instance, the pyrimidine ring in related compounds adopts a flattened boat conformation with puckering parameters (e.g., C5 deviation: 0.224 Å from the mean plane). Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) reveal steric and electronic influences. Hydrogen-bonding networks (C–H···O) stabilize crystal packing along specific axes, as shown in bifurcated interactions .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

  • Melting Point : Sharp melting ranges (e.g., 427–428 K) indicate high purity .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration and confirms regioselectivity.
  • IR Spectroscopy : Bands at ~1700 cm⁻¹ confirm carbonyl (C=O) groups in thiazolo-pyrimidine cores.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide reaction design for novel thiazolo-pyrimidine derivatives?

Methodological Answer: State-of-the-art reaction path search algorithms, such as those developed by ICReDD, combine quantum chemical calculations (e.g., DFT) with experimental data to predict feasible pathways. For example:

  • Transition State Analysis : Identifies energy barriers for cyclization steps.
  • Solvent Effects : Simulate polar solvents (e.g., acetic acid) to stabilize charged intermediates.
  • Machine Learning : Correlate substituent electronic properties (e.g., Hammett constants) with reaction yields to optimize conditions .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for thiazolo-pyrimidine derivatives?

Methodological Answer:

  • Cross-Validation : Compare SC-XRD data (e.g., bond lengths/angles) with DFT-optimized geometries to identify discrepancies.
  • Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility not captured in static models.
  • Error Analysis : Assess computational approximations (e.g., basis set limitations) and refine parameters iteratively .

Q. What strategies improve regioselectivity in the synthesis of multi-substituted thiazolo-pyrimidine scaffolds?

Methodological Answer:

  • Steric Control : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) direct cyclization to less hindered positions .
  • Electronic Effects : Electron-withdrawing groups (e.g., carbonyls) activate specific sites for nucleophilic attack.
  • Catalytic Tuning : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states and enhance selectivity .

Q. How can researchers leverage X-ray crystallography to study intermolecular interactions in thiazolo-pyrimidine cocrystals?

Methodological Answer:

  • Hydrogen-Bonding Analysis : Map C–H···O/N interactions (e.g., Table 1 in ) to identify supramolecular motifs.
  • Hirshfeld Surfaces : Quantify contact contributions (e.g., O···H, C···C) to assess packing efficiency.
  • Thermal Ellipsoids : Evaluate thermal motion to distinguish static disorder from dynamic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.